molecular formula C10H14ClNO3 B13609469 2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol

2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol

Cat. No.: B13609469
M. Wt: 231.67 g/mol
InChI Key: BZFQQCPFSDGYOK-UHFFFAOYSA-N
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Description

2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H14ClNO3. It is a white solid with a characteristic odor of chlorinated benzene. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxide, alkoxide, amines, typically in polar solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol
  • 2-Amino-2-(4-bromophenyl)ethan-1-ol
  • 2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol

Comparison: 2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol is unique due to the presence of both chlorine and methoxy groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

2-amino-2-(3-chloro-4,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H14ClNO3/c1-14-9-4-6(8(12)5-13)3-7(11)10(9)15-2/h3-4,8,13H,5,12H2,1-2H3

InChI Key

BZFQQCPFSDGYOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(CO)N)Cl)OC

Origin of Product

United States

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